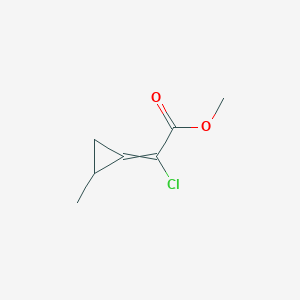
Methyl chloro(2-methylcyclopropylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl chloro(2-methylcyclopropylidene)acetate is an organic compound with the molecular formula C7H9ClO2. It is a derivative of cyclopropane, featuring a chloro group and a methyl ester functional group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl chloro(2-methylcyclopropylidene)acetate can be synthesized through various methods. One common approach involves the esterification of chloroacetic acid with methanol under acidic conditions. The reaction typically occurs at elevated temperatures (105-110°C) to drive the esterification to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl chloro(2-methylcyclopropylidene)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones.
Reduction Reactions: Reduction can yield alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted esters, acids, ketones, and alcohols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl chloro(2-methylcyclopropylidene)acetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including heterocycles and spiro compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Biological Studies: Researchers use it to study enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of methyl chloro(2-methylcyclopropylidene)acetate involves its reactivity with various nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the ester functionality can participate in esterification and hydrolysis reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Methyl chloroacetate: Similar in structure but lacks the cyclopropylidene group.
Methyl 2-chloro-2-cyclopropylideneacetate: A closely related compound with similar reactivity.
Ethyl chloroacetate: An ester with an ethyl group instead of a methyl group.
Uniqueness
Methyl chloro(2-methylcyclopropylidene)acetate is unique due to its cyclopropylidene moiety, which imparts distinct reactivity and stability compared to other chloroacetates. This uniqueness makes it valuable in the synthesis of specialized organic compounds and materials .
Propiedades
Número CAS |
89879-07-2 |
|---|---|
Fórmula molecular |
C7H9ClO2 |
Peso molecular |
160.60 g/mol |
Nombre IUPAC |
methyl 2-chloro-2-(2-methylcyclopropylidene)acetate |
InChI |
InChI=1S/C7H9ClO2/c1-4-3-5(4)6(8)7(9)10-2/h4H,3H2,1-2H3 |
Clave InChI |
FDRPUBDGLAKUHT-UHFFFAOYSA-N |
SMILES canónico |
CC1CC1=C(C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tris[2-(4-hydroxybenzoyl)phenyl] phosphite](/img/structure/B14375525.png)
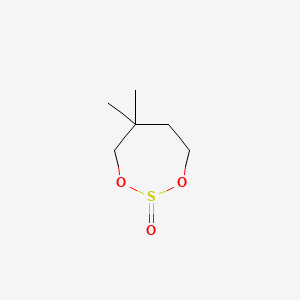
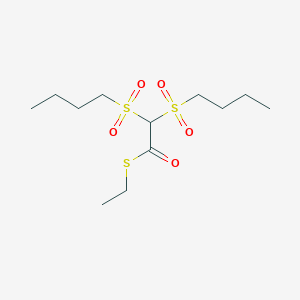
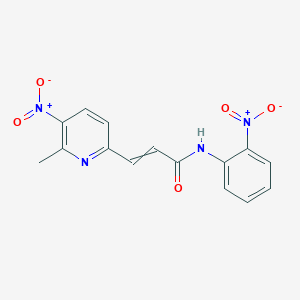
![2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane](/img/structure/B14375552.png)
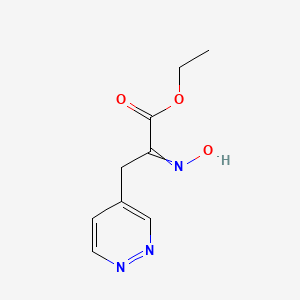
![N-[2,6-Di(propan-2-yl)phenyl]-2,3-dimethylbutanamide](/img/structure/B14375558.png)
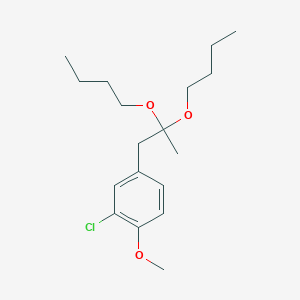
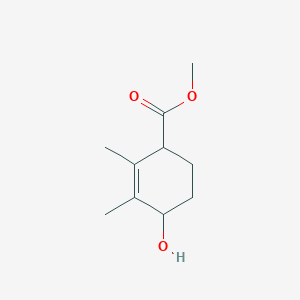
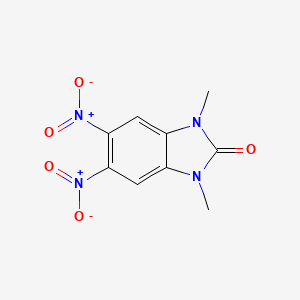
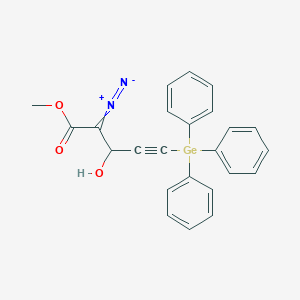
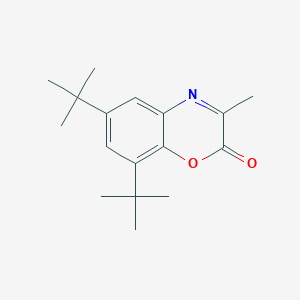
![2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran](/img/structure/B14375584.png)
![3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14375604.png)
